6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Description
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound featuring a fused triazolo-pyridine core. The trifluoromethyl (-CF₃) group at position 6 and the primary amine (-NH₂) at position 8 contribute to its unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to modulate electronic effects and improve bioavailability .
Properties
Molecular Formula |
C7H5F3N4 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-5(11)6-13-12-3-14(6)2-4/h1-3H,11H2 |
InChI Key |
LXEVYXYFNCGKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(F)(F)F)N |
Origin of Product |
United States |
Biological Activity
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- IUPAC Name : 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
- Molecular Formula : C₇H₄F₃N₅
- Molecular Weight : 219.19 g/mol
- CAS Number : 889943-45-7
The biological activity of this compound primarily stems from its ability to interact with various biological targets. Notably:
- Inhibition of Enzymes : Research indicates that triazole derivatives can inhibit specific enzymes involved in cellular signaling pathways. For instance, compounds similar to 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine have shown to inhibit adenylyl cyclase type 1 (AC1), which plays a crucial role in chronic pain sensitization in the central nervous system .
- Modulation of P-Glycoprotein (P-gp) : The compound has been studied for its influence on P-glycoprotein ATPase activity. This modulation is significant as it affects drug absorption and distribution in the body .
Biological Activity and Therapeutic Applications
The compound exhibits a range of biological activities that suggest potential therapeutic uses:
Anticancer Activity
Several studies have indicated that triazole derivatives can act as anticancer agents. For example:
- Inhibition of Kinases : Compounds with similar structures have been evaluated for their ability to inhibit c-Met kinases, which are implicated in various cancers. The inhibition was found to be potent and selective .
Antimicrobial Properties
Triazole compounds have also been noted for their antimicrobial properties:
- Broad Spectrum Activity : Research has highlighted that triazole-based compounds can exhibit activity against a range of pathogens, including fungi and bacteria .
Pain Management
The inhibition of AC1 suggests a potential role in managing chronic pain conditions. The selective inhibition observed in studies indicates that this compound could be developed into a therapeutic agent for pain relief without the side effects associated with traditional analgesics .
Case Studies and Research Findings
Research has provided insights into the efficacy and safety profile of this compound:
- Study on AC1 Inhibition :
- P-Glycoprotein Interaction :
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
| Molecular Formula | C₇H₄F₃N₅ |
| Molecular Weight | 219.19 g/mol |
| CAS Number | 889943-45-7 |
| Biological Activity | Observations |
|---|---|
| Anticancer | Potent c-Met kinase inhibitor |
| Antimicrobial | Effective against fungi and bacteria |
| Pain Management | Selective AC1 inhibition |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 8-position exhibits nucleophilic character, participating in reactions with electrophiles. Key examples include:
The trifluoromethyl group at the 6-position enhances the electron-withdrawing nature of the triazolopyridine core, activating the amino group for nucleophilic attacks.
Coupling Reactions
The compound participates in metal-catalyzed cross-coupling reactions, leveraging its halogenated derivatives:
Suzuki–Miyaura Coupling
Borylation of the 3-position (via halogenation) enables aryl coupling:
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo derivative | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 12h | 3-Aryl-6-(trifluoromethyl)-triazolopyridine | 70–88% |
Buchwald–Hartwig Amination
Palladium-mediated C–N bond formation at the 3-position:
| Amine Partner | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24h | 3-Morpholino-6-(trifluoromethyl)-triazolopyridine | 65% |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions under specific conditions:
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylenedicarboxylate | Toluene, reflux, 8h | Fused pyrazolo-triazolopyridine derivative | 48% | |
| Nitrile oxide | THF, RT, 12h | Isoxazole-fused triazolopyridine | 52% |
Oxidation
Controlled oxidation of the amino group:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | DCM, 0°C to RT, 4h | 8-Nitro-6-(trifluoromethyl)-triazolopyridine | 90% |
Reduction
Catalytic hydrogenation of nitro derivatives:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6h | 8-Amino-6-(trifluoromethyl)-triazolopyridine (recycled) | 95% |
Rearrangement Reactions
Under acidic conditions, the triazole ring undergoes Dimroth rearrangements:
| Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | EtOH, reflux, 24h | Isomeric triazolopyridine derivative | 30% |
Biological Activity Correlation
Modifications at the 8-amino group significantly influence bioactivity:
| Derivative | Biological Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 8-Acetamido | c-Met kinase | 26.0 | |
| 8-Tosylamido | VEGFR-2 | 2,600 | |
| Parent compound | Tubulin polymerization | 1,200 |
Stability and Reactivity Trends
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Methanol recrystallization | ~70* | |
| Halogenation/Substitution | Br₂, NCS, CF₃Cu | ~60* | |
| *Estimated from analogous procedures. |
How is the structural integrity of this compound confirmed in synthetic studies?
Answer:
- X-ray crystallography : Crystals grown from methanol (melting point: 573 K) provide definitive structural confirmation, with bond angles and torsion angles matching triazolopyridine frameworks .
- NMR/HRMS : ¹H/¹³C NMR resolves aromatic protons (δ 7.8–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 523 [M+H]⁺ in ) .
What strategies address low regioselectivity during trifluoromethyl group introduction?
Answer:
- Directed C–H functionalization : Use directing groups (e.g., pyridyl or carbonyl) to enhance regioselectivity at the 6-position .
- Halogen exchange : Bromo intermediates (e.g., ) allow controlled substitution via Ullmann or Buchwald-Hartwig couplings .
How do structural modifications at the 6-position affect biological activity?
Answer:
SAR studies on analogous triazolopyridines () show:
- Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP ~2.5).
- Amino groups : Improve solubility but may reduce target binding affinity.
Q. Table 2: Substituent Effects on Activity
| Substituent (Position) | Bioactivity (IC₅₀, nM)* | Notes |
|---|---|---|
| CF₃ (6) | 50 ± 5 | Optimal for stability |
| NH₂ (8) | 120 ± 10 | Reduced affinity |
| *Hypothetical data based on . |
What safety precautions are necessary when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats are mandatory.
- Ventilation : Use fume hoods due to potential respiratory irritancy (per SDS in ).
- Storage : Refrigerate at 2–8°C in airtight containers .
How to resolve discrepancies in reported biological activity data?
Answer:
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature).
- Purity verification : Use HPLC (≥98% purity, ) to exclude impurities affecting results .
What analytical techniques are used to assess purity?
Answer:
- HPLC : Retention time matching reference standards ().
- Melting point analysis : Sharp melting points (e.g., 573 K in ) indicate high crystallinity .
What computational models predict the compound's binding affinity?
Answer:
- Docking studies : Molecular dynamics simulations align with crystallographic data () to map interactions with targets like dipeptidyl peptidase IV .
- QSAR : Models based on logP, polar surface area, and H-bond donors () guide optimization .
What are the solubility properties and formulation challenges?
Answer:
- Solubility : Moderate in chloroform/methanol (); poor in aqueous buffers (logS ~-3.5).
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability .
How to optimize reaction yields in large-scale synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
